molecular formula C12H21NO6 B2778370 Dimethyl 3-(Boc-amino)pentanedioate CAS No. 82803-55-2

Dimethyl 3-(Boc-amino)pentanedioate

Cat. No.: B2778370
CAS No.: 82803-55-2
M. Wt: 275.301
InChI Key: LNVSVQDYUJMTGQ-UHFFFAOYSA-N
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Description

Dimethyl 3-(Boc-amino)pentanedioate is a chemical compound with the molecular formula C12H21NO6 and a molecular weight of 275.3 g/mol . It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-(Boc-amino)pentanedioate typically involves the reaction of 3-aminopentanedioic acid with tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(Boc-amino)pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Dimethyl 3-(Boc-amino)pentanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.

    Biology: It is used in the synthesis of biologically active compounds and as a protecting group for amino acids.

    Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 3-(Boc-amino)pentanedioate involves its ability to act as a protecting group for amino acids. The tert-butoxycarbonyl group (BOC) protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective modification of other functional groups in the molecule .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-[(tert-butoxycarbonyl)amino]pentanedioate: Similar in structure but with a different position of the amino group.

    Dimethyl 3-[(tert-butoxycarbonyl)amino]butanedioate: Similar but with a shorter carbon chain.

Uniqueness

Dimethyl 3-(Boc-amino)pentanedioate is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to act as a protecting group for amino acids makes it particularly valuable in peptide synthesis .

Properties

IUPAC Name

dimethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13-8(6-9(14)17-4)7-10(15)18-5/h8H,6-7H2,1-5H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVSVQDYUJMTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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